![molecular formula C10H12ClN5O B1384851 6-クロロ-1-メチル-4-モルホリン-4-イル-1H-ピラゾロ[3,4-d]ピリミジン CAS No. 58733-09-8](/img/structure/B1384851.png)
6-クロロ-1-メチル-4-モルホリン-4-イル-1H-ピラゾロ[3,4-d]ピリミジン
説明
6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C10H12ClN5O and its molecular weight is 253.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
癌研究:CDK2阻害
この化合物は、癌治療の重要な標的であるサイクリン依存性キナーゼ2(CDK2)の潜在的な阻害剤として特定されています 。CDK2は細胞周期の調節に関与しており、その阻害は腫瘍細胞の増殖を阻止する可能性があります。 この化合物の誘導体は、MCF-7(乳がん)やHCT-116(大腸癌)など、さまざまな癌細胞株に対して顕著な細胞毒性を示し、IC50値はナノモル範囲であり、強力な抗増殖効果を示しています .
創薬:生体等価置換
ピラゾロ[3,4-d]ピリミジン骨格は、ヌクレオチド中のプリン塩基の生体等価体として機能します。 これにより、生物系でATPを模倣できる新規化合物を生成することができ、潜在的に新しい薬の発見につながる可能性があります 。プリン骨格をピラゾロ[3,4-d]ピリミジンに置き換えることで、研究者はさまざまな酵素や受容体に選択的に相互作用する可能性のある新しいリガンドを開発できます。
分子モデリング
構造の複雑さから、6-クロロ-1-メチル-4-モルホリン-4-イル-1H-ピラゾロ[3,4-d]ピリミジンは、分子モデリング研究に最適な候補です 。これらの研究は、化合物が生物学的標的と分子レベルでどのように相互作用するかを理解するのに役立ち、合理的な創薬や最適化に不可欠です。
アポトーシス誘導
研究によると、この化合物の特定の誘導体は、癌細胞でアポトーシスを誘導する可能性があります 。アポトーシス、またはプログラムされた細胞死は、正常な細胞に影響を与えることなく、癌細胞を排除するために活用できるメカニズムです。アポトーシスの選択的な誘導は、癌治療における有望なアプローチです。
細胞周期進行の変更
ピラゾロ[3,4-d]ピリミジン骨格に基づく化合物は、細胞周期進行に有意な変化を引き起こすことが判明しました 。これは、特定の段階で癌細胞の増殖を停止させる可能性があり、癌に対抗するための別の戦略を提供します。
酵素研究
この化合物がCDK2を阻害する能力は、酵素研究においても価値があります。 酵素阻害のメカニズムを理解し、他の潜在的な阻害剤をスクリーニングするためのアッセイを開発するために使用できます .
薬物動態と薬力学
最後に、この化合物の多様な生物学的活性は、薬物動態と薬力学の研究の対象となっています。これらの研究は、体内での化合物の挙動、つまり吸収、分布、代謝、排泄を判断するのに役立ち、創薬に不可欠です。
これらのアプリケーションのそれぞれは、科学研究における6-クロロ-1-メチル-4-モルホリン-4-イル-1H-ピラゾロ[3,4-d]ピリミジンの汎用性を示しており、探求と革新のための多くの道を開いています。
作用機序
Target of Action
The primary target of 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the prevention of cell division and proliferation, particularly in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division . This disruption can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48-90 nM . These results suggest that the compound could be a potent inhibitor of cancer cell growth.
生化学分析
Biochemical Properties
6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key proteins required for cell cycle progression . Additionally, 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .
Cellular Effects
The effects of 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis or programmed cell death . It influences cell signaling pathways by inhibiting the activity of CDK2, which is essential for the transition from the G1 to the S phase of the cell cycle . Furthermore, 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine affects gene expression by downregulating genes involved in cell proliferation and upregulating genes associated with apoptosis .
Molecular Mechanism
At the molecular level, 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through a well-defined mechanism of action. The compound binds to the ATP-binding site of CDK2, forming hydrogen bonds with key amino acid residues within the active site . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression . Additionally, the compound’s interaction with cyclin A2 further stabilizes the inhibitory complex, enhancing its efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of CDK2 activity and prolonged cell cycle arrest . Some degradation products may form over time, which could potentially influence its efficacy .
Dosage Effects in Animal Models
The effects of 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .
Metabolic Pathways
6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound . Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites .
Transport and Distribution
Within cells and tissues, 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is transported and distributed through various mechanisms. It is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is crucial for its therapeutic effects and potential toxicity .
Subcellular Localization
The subcellular localization of 6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Additionally, the compound may be directed to specific cellular compartments through targeting signals, enhancing its efficacy .
特性
IUPAC Name |
4-(6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O/c1-15-8-7(6-12-15)9(14-10(11)13-8)16-2-4-17-5-3-16/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEJVPNZKPEWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)Cl)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate](/img/structure/B1384768.png)
![6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384769.png)


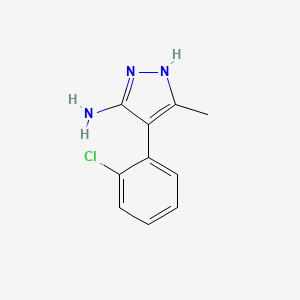

![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1384778.png)
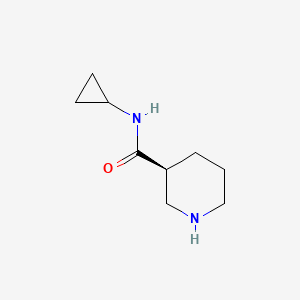
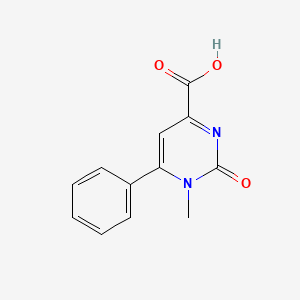
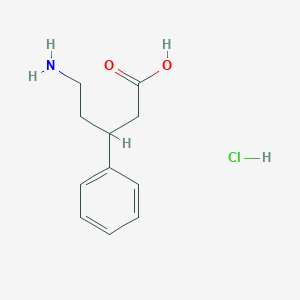
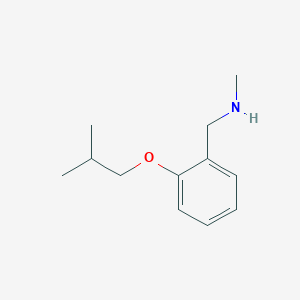
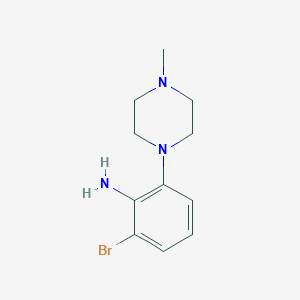

![6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1384791.png)
